2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic derivative combining a quinazolin-4-one core with a substituted 1,3-oxazole moiety. The quinazolinone scaffold is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications . The 3,4,5-trimethoxyphenyl group attached to the oxazole ring is structurally analogous to combretastatin analogues, which are potent tubulin polymerization inhibitors .
Crystallographic studies of similar compounds (e.g., quinazolin-4-ones and oxazole derivatives) have been conducted using programs like SHELXL and ORTEP-3, ensuring precise structural validation . The compound’s synthesis likely involves cyclocondensation of thiourea derivatives with oxazolone intermediates, as evidenced by methods in related quinazolinone syntheses .
Properties
IUPAC Name |
2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S/c1-17-22(29-26(36-17)18-14-23(33-2)25(35-4)24(15-18)34-3)16-37-28-30-21-13-9-8-12-20(21)27(32)31(28)19-10-6-5-7-11-19/h5-15H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLBNANELYCWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactionsThe quinazolinone core is then constructed through condensation reactions involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes, particularly those involving its molecular targets.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division . Additionally, the oxazole and quinazolinone moieties may interact with other proteins, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Bioactive Comparison
Key Findings:
Bioactivity Modulation via Substituents :
- The 3,4,5-trimethoxyphenyl group (present in the target compound and ’s oxazolone) is critical for antitumor activity, likely due to enhanced hydrophobic interactions with tubulin . In contrast, simpler methoxyphenyl derivatives (e.g., ’s compound) exhibit analgesic rather than anticancer effects, highlighting substituent-driven selectivity .
- The methylsulfanyl linker in the target compound may improve membrane permeability compared to the oxazolone derivatives in , which lack such a bridge .
Structural Robustness: Quinazolin-4-ones with fused heterocycles (e.g., triazoles in ) show broader antimicrobial activity but reduced cytotoxicity, suggesting that the oxazole-quinazolinone hybrid in the target compound could balance specificity and potency .
Synthetic Complexity: The target compound’s synthesis is more complex than that of simpler quinazolinones (e.g., ’s compound), requiring multi-step protocols involving palladium-catalyzed cross-coupling or cyclocondensation reactions .
Research Implications and Limitations
- Computational Predictions : Molecular docking studies (using software referenced in and ) predict strong binding of the target compound to tubulin’s colchicine site, analogous to combretastatin A-4 . However, experimental validation is needed.
- Bioactivity Gaps: While ’s oxazolone derivatives show nanomolar IC50 values against cancer cells, the target compound’s bioactivity remains theoretical. Comparative in vitro assays are essential.
- Solubility Challenges: The trimethoxyphenyl and methylsulfanyl groups may confer lipophilicity, necessitating formulation studies (e.g., nanoencapsulation as in ) for clinical translation.
Biological Activity
The compound 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a novel synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 404.49 g/mol. The compound features a complex structure that includes a quinazolinone core, oxazole ring, and multiple methoxy groups which may contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing the 3,4,5-trimethoxyphenyl moiety have shown significant antiproliferative activity against various cancer cell lines.
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Microtubule Disruption : Similar compounds have been reported to bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Compounds with similar structures have been shown to activate caspases (e.g., caspase-2, -3, and -8), which are crucial for the execution of apoptosis .
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of similar compounds on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong activity against these cells .
- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that the compound could effectively bind to target proteins involved in cancer progression. The binding affinity was compared with known anticancer agents, providing insights into its potential efficacy .
Biological Assays
Table 1 summarizes the biological assays conducted on related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.5 | Microtubule disruption |
| Compound B | HeLa | 1.2 | Apoptosis induction via caspases |
| Compound C | A549 | 0.8 | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
